(+/-)-Lefetamine (hydrochloride)
Description
BenchChem offers high-quality (+/-)-Lefetamine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Lefetamine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20ClN |
|---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H |
InChI Key |
VKIHKZMKDNVEIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Binding Profiles in Research Models
Mu-opioid ReceptorResearch has established that lefetamine possesses opioid-like activity.caymanchem.comnih.govStudies have concluded that it acts as an opioid agonist.nih.govIts analgesic effects in mice were found to be abolished by the opioid antagonist naloxone.nih.gov
Functional ActivityLefetamine is characterized as an opioid agonist.nih.govThis conclusion is supported by the observation that its displacing capacity at the receptor is reduced in the presence of sodium ions, a characteristic feature of opioid agonists.nih.govClinical observations and experimental findings, such as the naloxone-reversible inhibition of guinea-pig ileum contractions, further support its classification as a compound with opiate-like activity.nih.govnih.govSome studies have also suggested it may act as an opioid partial agonist.wikipedia.orgncats.io
Table 3.1: Mu-opioid Receptor Profile of Lefetamine
| Property | Finding | Reference |
| Receptor Target | Opioid Receptors | nih.gov |
| Relative Affinity | ~50 times lower than Morphine | nih.gov |
| Functional Activity | Opioid Agonist / Partial Agonist | wikipedia.orgncats.ionih.gov |
NMDA ReceptorDirect studies on lefetamine's activity at the N-methyl-D-aspartate (NMDA) receptor are limited. However, research on its parent compound, 1,2-diphenylethylamine (B1359920) (DPEA), provides insight. A 2009 study by Berger et al. investigated the affinities of DPEA enantiomers for the NMDA receptor ion channel binding site labeled by [3H]MK-801 in rat brain membranes.meduniwien.ac.atnih.govThe study found that the (S)-enantiomer of DPEA was a potent NMDA receptor channel blocker, while the (R)-enantiomer was significantly weaker, demonstrating high stereospecificity.meduniwien.ac.at
Table 3.2: NMDA Receptor Binding Affinity of 1,2-Diphenylethylamine (DPEA) Enantiomers
| Compound | Kᵢ (μM) for inhibition of [³H]MK-801 binding |
| (S)-1,2-diphenylethylamine | 0.28 |
| (R)-1,2-diphenylethylamine | 12.0 |
| Data from Berger et al. (2009). meduniwien.ac.at |
Sigma Receptors
Sigma-2 ReceptorThere is currently no available research data characterizing the binding profile or functional activity of (+/-)-Lefetamine at the sigma-2 receptor. The interaction of this specific compound with the sigma-2 receptor remains uninvestigated in the scientific literature reviewed. For context, the related compound diphenidine (B1206869) has been shown to possess affinity for the sigma-2 receptor.drugz.fr
Table 3.3: Sigma Receptor Binding of the Related Compound Diphenidine
| Receptor | Kᵢ (nM) |
| Sigma-1 | 290 |
| Sigma-2 | 193 |
| Note: This data is for the related compound diphenidine, not lefetamine. Data from Wallach et al. (2016) as cited in another review. drugz.fr |
Structure Activity Relationship Sar Elucidation
Influence of Absolute Configuration on Pharmacological Efficacy and Selectivity
The stereochemistry of Lefetamine plays a pivotal role in its pharmacological profile. The molecule possesses a chiral center, leading to two distinct enantiomers, the (R)- or (-)-isomer (levolefetamine) and the (S)- or (+)-isomer. Research has demonstrated a clear differentiation in the activity of these isomers. wikipedia.orgnih.gov
Table 1: Pharmacological Profile of Lefetamine Enantiomers
| Enantiomer | Analgesic Activity | Antitussive Activity | Other Effects |
|---|---|---|---|
| (-)-Lefetamine | Comparable to codeine wikipedia.org | Weaker than codeine wikipedia.org | Opioid-like effects nih.gov |
| (+)-Lefetamine | Inactive wikipedia.org | Inactive wikipedia.org | Seizures in rats wikipedia.org |
Elucidation of Key Structural Features for Opioid Receptor Recognition
The analgesic properties of Lefetamine are attributed to its interaction with the opioid receptor system. nih.gov Studies have suggested that Lefetamine acts as a partial agonist at opioid receptors, which explains its ability to produce opioid-like effects and alleviate withdrawal symptoms in opioid-dependent individuals. wikipedia.orgnih.gov The interaction with opioid receptors is further supported by evidence that its antinociceptive effects can be blocked by the opioid antagonist, naloxone. nih.gov
The fundamental scaffold for opioid receptor recognition is the 1,2-diphenylethylamine (B1359920) structure. wikipedia.org The presence of the two phenyl rings and the nitrogen atom on the ethylamine (B1201723) backbone are crucial for binding. The spatial arrangement of these groups allows the molecule to fit into the opioid receptor binding pocket. While the parent 1,2-diphenylethylamine structure itself shows weak analgesic activity, the addition of the N,N-dimethyl groups in Lefetamine enhances its pharmacological profile. wikipedia.org
SAR of N-Alkyl Substitutions on the Diphenylethylamine Core and Derivatives
The nature of the substituent on the nitrogen atom of the diphenylethylamine core significantly influences the pharmacological activity. In Lefetamine, the nitrogen is dimethylated. ncats.io Studies on derivatives with different N-alkyl groups have provided further insight into the SAR at this position.
For instance, the N-ethyl and N-iso-propyl derivatives, known as N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA) respectively, have been investigated. researchgate.netdntb.gov.ua The metabolism of these compounds often involves N-dealkylation, indicating that the size and nature of the N-alkyl groups are important for interaction with metabolic enzymes. nih.gov Changing the N-substitution can also modulate the pharmacological properties. For example, replacing the N,N-dimethyl group with a diethylaminomethyl group in some derivatives led to a significant increase in anti-visceral chemical antinociception and notable local anesthetic properties. nih.gov
Table 2: Influence of N-Substitution on the Pharmacological Profile of Lefetamine Derivatives
| Compound | N-Substitution | Primary Pharmacological Effect |
|---|---|---|
| Lefetamine | -N(CH₃)₂ | Analgesic, Stimulant wikipedia.org |
| NEDPA | -NH(CH₂CH₃) | Designer drug researchgate.net |
| NPDPA | -NH(CH(CH₃)₂) | Designer drug researchgate.net |
| Diethylaminomethyl derivative | -CH₂N(CH₂CH₃)₂ (on phenyl ring) | Increased anti-visceral antinociception, Local anesthetic nih.gov |
SAR of Phenyl Ring Modifications and Their Impact on Receptor Profile
Modifications to the phenyl rings of the diphenylethylamine structure have a profound impact on the resulting compound's receptor profile and pharmacological activity. Research has explored the effects of shifting the basic group from the ethylamine chain to one of the phenyl rings. nih.gov
This structural alteration has led to the development of derivatives with a distinct separation of pharmacological effects. For example, the introduction of a dimethylaminomethyl or a morpholinomethyl group, particularly at the ortho position of a phenyl ring, resulted in potent anti-visceral antinociceptive activity without the thermal antinociception or physical dependence liability associated with Lefetamine. nih.gov This suggests that the position of the basic nitrogen atom is a key determinant of the type of analgesic activity and the potential for side effects. These findings indicate that the phenyl rings are not just passive structural elements but offer positions for modification to fine-tune the pharmacological profile of Lefetamine-type compounds. nih.gov
Table 3: Impact of Phenyl Ring Modifications on Pharmacological Activity
| Modification | Resulting Pharmacological Profile |
|---|---|
| Shift of basic group to vicinal phenyl ring | Strong anti-visceral chemical antinociception nih.gov |
| o-Morpholinomethyl substitution | Stripped of thermal antinociception and physical dependence liability nih.gov |
| Introduction of diethylaminomethyl group | Significant increase in anti-visceral chemical antinociception and local anesthetic properties nih.gov |
Metabolic Pathways and Biotransformation Research
Phase I Metabolic Transformations
Phase I metabolism of Lefetamine involves the introduction or unmasking of functional groups, which typically results in a more polar molecule. nih.govsigmaaldrich.comdrughunter.com For Lefetamine, the principal Phase I transformations include the cleavage of its N-methyl groups, oxidation of the nitrogen atom, and the hydroxylation of its aromatic rings. nih.govsigmaaldrich.comresearchgate.net
N-Dealkylation Mechanisms and Identification of Nor-Metabolites
N-dealkylation is a primary and initial metabolic pathway for Lefetamine. nih.gov This process involves the enzymatic removal of one or both methyl groups from the tertiary amine, leading to the formation of N-demethylated metabolites. The removal of one methyl group results in the formation of the nor-lefetamine metabolite, while the subsequent removal of the second methyl group produces the bis-nor-lefetamine metabolite. nih.gov
These reactions are primarily catalyzed by a group of enzymes known as the cytochrome P450 (CYP) monooxygenases located in the endoplasmic reticulum of hepatocytes. sigmaaldrich.comnih.gov Specific studies have identified the human CYP isozymes responsible for the N-dealkylation of Lefetamine. nih.gov While several enzymes can contribute, CYP2B6 has been identified as the major contributor to this metabolic step. nih.gov
The identified nor-metabolites can be further metabolized through other Phase I or Phase II pathways. nih.gov For instance, the nor-lefetamine metabolite can undergo hydroxylation. nih.govresearchgate.net
Table 1: Cytochrome P450 Isozymes Involved in Lefetamine N-Dealkylation
| Enzyme | Contribution to Net Clearance |
|---|---|
| CYP2B6 | 72% |
| CYP3A4 | 17% |
| CYP1A2 | 8% |
| CYP2C19 | 2% |
| CYP2D6 | 1% |
Data sourced from studies on human cytochrome P450 isozymes. nih.gov
N-Oxidation Pathways
In addition to dealkylation, N-oxidation is another proposed Phase I metabolic pathway for Lefetamine. nih.govsigmaaldrich.comresearchgate.net This reaction involves the direct oxidation of the nitrogen atom, forming an N-oxide metabolite. The nitrogen in many drug compounds is susceptible to oxidation due to its lone pair of electrons. nih.gov This metabolic step can occur in parallel with other Phase I reactions. nih.govsigmaaldrich.comresearchgate.net
Hydroxylation of Aromatic Moieties and Identification of Hydroxylated Metabolites
Aromatic hydroxylation is a significant Phase I metabolic route for Lefetamine, leading to the formation of various hydroxylated metabolites. nih.govsigmaaldrich.comresearchgate.net This process involves the addition of one or more hydroxyl (-OH) groups to the phenyl rings of the molecule. The mechanism typically proceeds through the formation of an unstable epoxide intermediate that rearranges to the stable hydroxylated product. nih.gov
Research has shown that Lefetamine can undergo both mono- and bis-hydroxylation of its benzene (B151609) ring. nih.govresearchgate.net A key finding is that the hydroxylation of one of the phenyl rings appears to occur only after the initial N-dealkylation of the parent compound. nih.govsigmaaldrich.comresearchgate.net This sequential metabolism results in a variety of metabolites, including nor-hydroxy, bis-nor-hydroxy, and nor-di-hydroxy lefetamine. nih.gov These hydroxylated metabolites are then available for Phase II conjugation reactions. nih.govresearchgate.net
Table 2: Identified Phase I Metabolites of Lefetamine
| Metabolite Type | Specific Metabolites Identified | Metabolic Pathway |
|---|---|---|
| Nor-Metabolites | Nor-lefetamine, Bis-nor-lefetamine | N-Dealkylation |
| N-Oxide | Lefetamine N-oxide | N-Oxidation |
| Hydroxylated Metabolites | Mono-hydroxy-lefetamine, Bis-hydroxy-lefetamine | Aromatic Hydroxylation |
| Combined Metabolites | Nor-hydroxy-lefetamine, Bis-nor-hydroxy-lefetamine, Nor-di-hydroxy-lefetamine | N-Dealkylation & Aromatic Hydroxylation |
Based on findings from rat and human liver preparation studies. nih.govresearchgate.net
Phase II Metabolic Transformations
Following Phase I reactions, the modified Lefetamine metabolites, particularly those with newly introduced hydroxyl groups, undergo Phase II metabolic transformations. nih.gov These are conjugation reactions where an endogenous molecule is added to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. wikipedia.orgresearchgate.net For Lefetamine, the primary Phase II pathways are glucuronidation and sulfation. nih.govsigmaaldrich.comresearchgate.net
Glucuronidation Conjugates
Glucuronidation is a major Phase II pathway for the hydroxylated metabolites of Lefetamine. nih.govresearchgate.net This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. wikipedia.orguef.fi The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located primarily in the liver. nih.govwikipedia.org
The formation of glucuronide conjugates, such as nor-hydroxy-lefetamine-glucuronide, has been confirmed in metabolic studies. nih.gov These glucuronides are highly polar and are readily eliminated from the body, typically in the urine. wikipedia.orguef.fi
Sulfation Conjugates
In addition to glucuronidation, the hydroxylated metabolites of Lefetamine are also substrates for sulfation. nih.govsigmaaldrich.comresearchgate.net Sulfation, or sulfoconjugation, involves the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. researchgate.netdrughunter.com This reaction is catalyzed by sulfotransferase (SULT) enzymes. drughunter.com Like glucuronides, sulfate (B86663) conjugates are highly water-soluble and are efficiently excreted. researchgate.net
Table 3: Phase II Conjugation of Lefetamine Metabolites
| Conjugation Reaction | Substrate | Resulting Conjugate |
|---|---|---|
| Glucuronidation | Hydroxylated Lefetamine Metabolites (e.g., Nor-hydroxy-lefetamine) | Glucuronide Conjugates (e.g., Nor-hydroxy-lefetamine-glucuronide) |
| Sulfation | Hydroxylated Lefetamine Metabolites | Sulfate Conjugates |
Based on proposed metabolic pathways from research findings. nih.govresearchgate.net
Methylation of Hydroxy Metabolites
Following hydroxylation reactions in phase I metabolism, the resulting di-hydroxy metabolites of lefetamine can undergo phase II conjugation. researchgate.netnih.gov One of the key phase II pathways is methylation. researchgate.netnih.govsigmaaldrich.com Specifically, one of the hydroxy groups on the catechol structure, formed during di-hydroxylation, is methylated. researchgate.netnih.gov This enzymatic process is often carried out by catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of compounds with a catechol structure. d-nb.info This methylation step results in the formation of hydroxy-methoxy metabolites, which can then be further conjugated, for instance, through glucuronidation or sulfation, before excretion. researchgate.netd-nb.info
Enzymatic Contributions to Lefetamine Metabolism
The metabolism of lefetamine is heavily reliant on the action of specific enzyme systems within the body, most notably the cytochrome P450 (CYP) superfamily of enzymes.
Studies have identified several human cytochrome P450 isozymes that play a crucial role in the initial N-dealkylation of lefetamine. nih.gov The primary isozymes involved are CYP1A2, CYP2B6, CYP2C19, and CYP3A4. nih.govresearchgate.net Additionally, CYP2D6 has been shown to contribute to the metabolism of lefetamine. nih.govresearchgate.net The involvement of multiple CYP enzymes suggests a low risk of drug-drug interactions related to the inhibition or induction of a single enzymatic pathway. nih.gov
The relative contributions of these isozymes to the net clearance of lefetamine have been estimated using a relative activity factor approach. nih.gov The findings indicate that CYP2B6 is the major contributor, responsible for approximately 72% of the clearance. nih.gov The other enzymes involved have the following estimated contributions:
CYP3A4: 17% nih.gov
CYP1A2: 8% nih.gov
CYP2C19: 2% nih.gov
CYP2D6: 1% nih.gov
| CYP Isozyme | Net Clearance Contribution (%) |
|---|---|
| CYP1A2 | 8 |
| CYP2B6 | 72 |
| CYP2C19 | 2 |
| CYP2D6 | 1 |
| CYP3A4 | 17 |
The kinetic profiles of the N-dealkylation of lefetamine by the identified CYP isozymes have been shown to follow classic Michaelis-Menten kinetics. nih.gov This model describes the relationship between the concentration of the substrate (lefetamine) and the rate of the enzymatic reaction.
Comparative Metabolic Profiling of Lefetamine and Related Diphenylethylamine Derivatives
The metabolic pathways of lefetamine have been compared to its N-ethyl and N-iso-propyl derivatives, N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA). nih.gov For all three compounds, N-dealkylation is a primary initial metabolic step. nih.gov Other shared metabolic pathways include N-oxidation, mono- and bis-hydroxylation of the benzene ring, and hydroxylation of the phenyl ring, which typically occurs after N-dealkylation. researchgate.netnih.gov
However, there are also differences in the enzymatic contributions to the metabolism of these derivatives. While CYP1A2, CYP2B6, CYP2C19, and CYP3A4 are involved in the N-dealkylation of all three compounds, CYP2D6 contributes to the metabolism of lefetamine and NEDPA, but not NPDPA. nih.gov The relative contributions of the CYP isozymes to the net clearance also vary significantly between the three substances. nih.gov For instance, while CYP2B6 is the main enzyme for lefetamine clearance (72%), its contribution is much lower for NEDPA (30%) and NPDPA (24%). nih.gov Conversely, CYP1A2, CYP2C19, and CYP3A4 play a more prominent role in the clearance of NEDPA and NPDPA compared to lefetamine. nih.gov
| CYP Isozyme | Lefetamine (%) | NEDPA (%) | NPDPA (%) |
|---|---|---|---|
| CYP1A2 | 8 | 27 | 18 |
| CYP2B6 | 72 | 30 | 24 |
| CYP2C19 | 2 | 23 | 28 |
| CYP2D6 | 1 | 4 | - |
| CYP3A4 | 17 | 17 | 30 |
In Vitro Metabolic Studies Utilizing Biological Preparations
The elucidation of lefetamine's metabolic fate has been significantly aided by in vitro studies using various biological preparations. researchgate.netnih.govresearchgate.net Human liver preparations, such as pooled human liver microsomes (HLM) and human liver cytosol (HLC), have been instrumental in identifying the initial metabolites of lefetamine. researchgate.netnih.govd-nb.infocore.ac.uk These preparations contain the necessary enzymes, particularly cytochrome P450s located in the microsomes, to simulate the phase I metabolism that occurs in the liver. researchgate.netnih.govd-nb.info
Incubation of lefetamine with human liver microsomes has confirmed the formation of various phase I metabolites. nih.gov These in vitro systems have also been crucial for studying the specific contributions of different CYP isozymes through experiments with cDNA-expressed enzymes and chemical inhibition assays in human liver microsomes. d-nb.infonih.gov The data generated from these in vitro studies have been compared with results from in vivo animal studies, often showing a good correlation in the metabolic pathways identified. nih.gov
Compound Reference Table
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Identification and Quantification
Chromatography is a fundamental technique for separating complex mixtures. For lefetamine analysis, it is often coupled with mass spectrometry for definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like lefetamine. researchgate.net Prior to analysis, derivatization is often required to improve the chromatographic properties of the compound, which contains an amino group. nih.govjfda-online.com This process enhances volatility and thermal stability, leading to better peak shape and sensitivity. jfda-online.com
In a comprehensive study, GC-MS was employed for the detection of lefetamine and its metabolites in urine and human liver preparations. nih.govsigmaaldrich.com The analysis successfully identified various phase I and II metabolites, including products of N-oxidation, N-dealkylation, and hydroxylation. nih.gov The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a characteristic mass spectrum that serves as a "fingerprint" for identification. albany.eduojp.gov For lefetamine, key fragments would be monitored to confirm its presence. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by focusing on specific, characteristic ions of the target analyte. nih.gov
Table 1: GC-MS Parameters for General Drug Screening (Illustrative)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Agilent HP-5MS (30 m x 250 µm x 0.25 µm) | nih.gov |
| Carrier Gas | Helium (1 mL/min) | nih.gov |
| Injector Temp. | 280°C | nih.gov |
| Oven Program | Initial 80°C (2 min), ramp 8°C/min to 150°C, then 30°C/min to 280°C | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Derivatizing Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) or Heptafluorobutyric anhydride (HFBA) | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for both quantification and separation. nih.govnih.gov When coupled with a UV detector, HPLC provides a reliable method for determining the concentration of lefetamine in bulk drug substances and pharmaceutical formulations. youtube.comepa.govresearchgate.net The method's validation would typically follow ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. nih.govresearchgate.net
A significant application of HPLC in the context of lefetamine is chiral separation. Since lefetamine possesses a chiral center, it exists as a pair of enantiomers. nih.gov These enantiomers can have different pharmacological and toxicological profiles. nih.gov Chiral HPLC methods, utilizing specialized chiral stationary phases (CSPs) such as those based on polysaccharides, can separate the R-(-)- and S-(+)-enantiomers, allowing for their individual quantification. nih.govmdpi.comyoutube.com
Table 3: HPLC Method Parameters for Chiral Separation (Illustrative)
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chirobiotic V2) | sciex.commdpi.com |
| Mobile Phase | Methanol with additives like acetic acid and ammonium (B1175870) hydroxide | sciex.com |
| Flow Rate | 0.3 - 1.0 mL/min | nih.govnih.gov |
| Column Temp. | 20 - 30°C | sciex.comnih.gov |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | nih.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid screening technique used for the qualitative identification of substances. clemson.educsub.edu In the analysis of lefetamine, TLC can be used as a preliminary test to check for the presence of the compound in a sample. nih.govavantiresearch.com The sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable mobile phase. csub.eduyoutube.com
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. clemson.edu After development, the spots are visualized, often using a UV lamp, as aromatic compounds like lefetamine will absorb UV light and appear as dark spots on a fluorescent background. csub.edu The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to that of a standard for tentative identification. clemson.edu
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of molecular structure. farmaciajournal.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the lefetamine molecule. nih.govnih.gov
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts and splitting patterns (e.g., singlets, doublets, multiplets) can be assigned to the protons of the two phenyl rings, the ethylamine (B1201723) backbone, and the N,N-dimethyl groups. farmaciajournal.com
¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms and their electronic environment. nih.gov The chemical shifts of the carbons in the aromatic rings, the aliphatic chain, and the methyl groups provide confirmatory structural data. nih.govsigmaaldrich.com
In a study where lefetamine was synthesized, NMR would have been a critical tool to confirm that the correct molecular structure was obtained. researchgate.netnih.gov The data from NMR analysis is definitive for structural confirmation. farmaciajournal.com
Table 4: Predicted NMR Chemical Shifts (δ, ppm) for Lefetamine Base (Illustrative)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic-CH | 7.1 - 7.4 (multiplet) | 126 - 142 |
| Methine-CH | ~4.0 (multiplet) | ~70 |
| Methylene-CH₂ | ~2.8 (multiplet) | ~45 |
| N-Methyl-CH₃ | ~2.2 (singlet) | ~42 |
(Note: Actual chemical shifts can vary depending on the solvent and experimental conditions).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the identification and characterization of (+/-)-Lefetamine (hydrochloride) by providing a unique molecular fingerprint based on the vibrations of its chemical bonds. ispub.com The IR spectrum of a substance reveals characteristic absorption bands corresponding to specific functional groups present in the molecule.
For (+/-)-Lefetamine, the IR spectrum would be expected to show absorptions typical of a diphenylethylamine structure. An Attenuated Total Reflectance (ATR) IR spectrum for the free base of (+/-)-Lefetamine has been documented. spectrabase.com While specific peak assignments for the hydrochloride salt are not detailed in the provided results, general characteristic absorption regions for similar compounds can be inferred. These would include bands associated with C-H stretching from the aromatic rings and the aliphatic chain, C=C stretching from the phenyl groups, and C-N stretching from the dimethylamino group. The hydrochloride salt would also be expected to exhibit characteristic N-H stretching and bending vibrations resulting from the protonation of the amine.
The quality of IR spectra for analytical purposes can be influenced by the sample preparation method, such as using mineral oil mulls or solvent solutions. unodc.org For instance, when using chloroform (B151607) as a solvent, certain regions of the spectrum may be obscured by the solvent's own absorption bands. unodc.org Modern FT-IR instruments, often coupled with techniques like Gas Chromatography (GC-IR), can provide high-quality spectra for the analysis of phenylethylamines. spectra-analysis.com
A representative table of expected IR absorption regions for a compound like (+/-)-Lefetamine is provided below.
Table 1: General Expected Infrared Absorption Regions for (+/-)-Lefetamine (hydrochloride)
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| N-H (amine salt) | 2700-2250 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| N-H (amine salt) | 1600-1500 | Bending |
| C-N | 1250-1020 | Stretching |
| Aromatic C-H | 900-675 | Out-of-plane bending |
Note: This table is illustrative and based on general spectroscopic principles. Actual peak positions can vary.
Method Validation Parameters for Research Assays
The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable and accurate data for research applications. nih.gov For the analysis of (+/-)-Lefetamine (hydrochloride), validation would encompass several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov
Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a research assay of (+/-)-Lefetamine, this would involve demonstrating that the method can distinguish it from its potential metabolites or synthetic precursors. sigmaaldrich.com This is often achieved by comparing chromatograms of the analyte with those of blank samples, placebos, and known related substances to ensure no interfering peaks are present at the retention time of the analyte. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the assay is calculated. researchgate.net For research assays of (+/-)-Lefetamine, both intra-day and inter-day precision and accuracy would be evaluated at different concentration levels. nih.govresearchgate.net
Table 2: Illustrative Acceptance Criteria for Precision and Accuracy
| Parameter | Concentration Level | Acceptance Criteria (%RSD for Precision, % Recovery for Accuracy) |
|---|---|---|
| Intra-day Precision | Low, Medium, High | Typically < 2% |
| Inter-day Precision | Low, Medium, High | Typically < 2% |
| Accuracy | Low, Medium, High | Typically 98-102% |
Note: These are general criteria and can vary depending on the specific application and regulatory requirements.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov Linearity is typically evaluated by analyzing a series of dilutions of a stock solution and plotting the analytical response versus concentration. researchgate.net The correlation coefficient (R²) of the regression line is expected to be close to 1. researchgate.net
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For a high-performance liquid chromatography (HPLC) method for (+/-)-Lefetamine, these variations could include changes in mobile phase composition, flow rate, column temperature, and the use of different columns. nih.gov The stability of the analytical solutions over a certain period is also assessed. nih.gov
Application of Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. fiocruz.brnih.gov In the context of analytical method development, this is referred to as Analytical QbD (AQbD). americanpharmaceuticalreview.comresearchgate.net The goal of AQbD is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. americanpharmaceuticalreview.com
The implementation of AQbD in the development of an analytical method for (+/-)-Lefetamine would involve several key steps:
Defining the Analytical Target Profile (ATP): This involves establishing the predefined objectives for the method, such as the required accuracy, precision, and sensitivity for the quantification of (+/-)-Lefetamine in a specific matrix. researchgate.netresearchgate.net
Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): CQAs are the properties of the analytical result that should be within a certain limit to ensure the desired quality. nih.gov CPPs are the method parameters that can affect the CQAs. nih.gov For an HPLC method, CQAs could be peak resolution and tailing factor, while CPPs could include mobile phase pH, column temperature, and gradient slope.
Risk Assessment: Tools like the Ishikawa (fishbone) diagram or Failure Mode and Effects Analysis (FMEA) are used to identify and rank the potential risks of method parameters affecting the CQAs. nih.gov
Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple CPPs on the CQAs. fiocruz.br This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.net
Control Strategy and Continuous Improvement: A control strategy is developed to ensure the method operates within the established design space. researchgate.net The method's performance is continuously monitored over its lifecycle to identify any need for improvement. researchgate.net
By applying QbD principles, the resulting analytical method for (+/-)-Lefetamine would be well-understood, robust, and fit for its intended research purpose, minimizing the risk of method failure and ensuring the generation of high-quality data. fiocruz.bramericanpharmaceuticalreview.com
Development of Standard Research Screening Approaches for Detection of Lefetamine and its Metabolites in Biological Matrices
The emergence of novel psychoactive substances (NPS) presents an ongoing challenge for forensic and clinical toxicology. sciex.comnih.govthermofisher.com Developing robust and sensitive screening methods is crucial for identifying NPS and their metabolites in biological samples. nih.gov Lefetamine, a controlled substance that has served as a blueprint for designer drugs, and its derivatives necessitate reliable detection methodologies for research and forensic applications. nih.govsigmaaldrich.com The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer the required sensitivity and specificity to identify these compounds in complex biological matrices like urine and blood. sciex.commdpi.comwaters.com
Research into the metabolism of lefetamine is fundamental to developing effective screening procedures, as metabolites are often the primary targets for detection. Studies in rats and human liver preparations have elucidated the main metabolic pathways. nih.govsigmaaldrich.com These include:
N-oxidation
N-dealkylation to norlefetamine and bis-nor-lefetamine
Mono- and bis-hydroxylation of the benzene (B151609) ring
Hydroxylation of the phenyl ring (occurring after N-dealkylation)
Phase II conjugation , where hydroxy metabolites undergo glucuronidation or sulfation, and di-hydroxy metabolites are conjugated by methylation of one hydroxy group. nih.govsigmaaldrich.com
Both GC-MS and LC-MS-based standard urine screening approaches (SUSA) have proven effective in detecting lefetamine intake by identifying its various metabolites. nih.govsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a well-established technique for drug screening. mdpi.com For lefetamine, GC-MS analysis typically involves sample work-up procedures followed by separation and detection. nih.gov Studies have shown that after a therapeutic dose, several key metabolites of lefetamine are detectable in urine using a standard GC-MS screening protocol. nih.govsigmaaldrich.com The detectable metabolites using this approach include the N-dealkylated and hydroxylated forms of the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS/MS has become a preferred method for NPS analysis due to its high sensitivity, speed, and ability to analyze a wide range of compounds, including heat-sensitive and conjugated metabolites, without extensive sample preparation. sciex.comlabor-staber.de For lefetamine, LC-MSⁿ and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS) have been successfully employed. nih.govsigmaaldrich.com These methods are particularly advantageous for detecting Phase II metabolites, such as the nor-hydroxy-glucuronide, which might be missed by other techniques. nih.govsigmaaldrich.com The development of multi-analyte screening methods allows for the simultaneous detection of numerous NPS, including phenethylamines like lefetamine, in a single, rapid analysis. nih.gov
Research Findings on Detectability
Detailed metabolism studies using rat urine and human liver preparations have identified a range of Phase I and Phase II metabolites of lefetamine. nih.gov The separation and analysis were accomplished using GC-MS and LC-HR-MS/MS. nih.govsigmaaldrich.com The findings indicate that an intake of lefetamine is readily detectable in human urine. nih.govsigmaaldrich.com
The following tables summarize the key metabolites of lefetamine that have been identified in research applications and are targets for screening methods.
Table 1: Lefetamine and its Phase I Metabolites Detected in Rat Urine
| Metabolite Name | Detected by GC-MS | Detected by LC-HR-MS/MS |
|---|---|---|
| Lefetamine-N-oxide | ✓ | |
| Norlefetamine | ✓ | ✓ |
| Bis-nor-lefetamine | ✓ | ✓ |
| Norlefetamine-hydroxy | ✓ | ✓ |
| Norlefetamine-di-hydroxy | ✓ | ✓ |
| Bis-nor-lefetamine-hydroxy | ✓ | ✓ |
This table is based on findings from studies elucidating the metabolic pathways of lefetamine. nih.govsigmaaldrich.com
Table 2: Lefetamine Phase II Metabolites Detected in Rat Urine
| Metabolite Name | Conjugation | Detected by LC-MSⁿ |
|---|---|---|
| Norlefetamine-hydroxy-glucuronide | Glucuronidation | ✓ |
| Hydroxy metabolites | Sulfation | ✓ |
| Di-hydroxy metabolites | Methylation | ✓ |
This table highlights the Phase II metabolites detectable by advanced LC-MS techniques. nih.govsigmaaldrich.com
The validation of these screening methods is critical to ensure their reliability in research and forensic casework. labor-staber.de Modern LC-MS/MS methods for NPS screening demonstrate high sensitivity, with limits of quantification often in the sub-ng/mL range (e.g., 0.1 to 0.5 ng/mL), and show good linearity and precision. nih.gov The continuous development of such sensitive and comprehensive screening methods is essential to keep pace with the ever-evolving landscape of novel psychoactive substances. nih.govnmslabs.com
Pre Clinical Pharmacological Investigations in Animal Models
Assessment of Analgesic Activity in Rodent Models
The analgesic potential of lefetamine has been evaluated using several well-established rodent models that assess responses to different types of pain stimuli.
Thermal Nociception Models (e.g., Hot Plate Test)
The hot plate test is a widely used method to evaluate the analgesic efficacy of compounds against thermally induced pain. wikipedia.orgnih.govresearchgate.net In this test, animals, typically mice or rats, are placed on a heated surface, and the latency to a pain response, such as licking a paw or jumping, is measured. wikipedia.orgdovepress.com An increase in this latency period is indicative of an analgesic effect.
Experimental findings have demonstrated that lefetamine possesses antinociceptive activity in the hot-plate test in mice. nih.gov Notably, this analgesic effect was preventable by the pre-treatment of mice with naloxone, an opioid antagonist. nih.gov This suggests that the analgesic properties of lefetamine in this model are mediated, at least in part, through the opioid system. In one study, lefetamine administered at a dose of 60 mg/kg produced analgesia in mice, an effect that was abolished by naloxone. nih.gov
Table 1: Effect of Lefetamine in the Hot Plate Test
| Species | Lefetamine Dose | Observation | Naloxone Reversibility |
|---|---|---|---|
| Mice | 60 mg/kg | Produced analgesia nih.gov | Yes nih.gov |
Mechanical Nociception Models (e.g., Randall-Selitto Test)
The Randall-Selitto test is a classic method for assessing mechanical nociception, where an increasing pressure is applied to an animal's paw or tail until a withdrawal reflex is elicited. frontiersin.orgnih.govwikipedia.org This test is particularly useful for evaluating the efficacy of analgesics against mechanical hyperalgesia. frontiersin.orgneurofit.com While the search results confirm the use of the Randall-Selitto test for evaluating analgesic compounds, specific data on the effects of (+/-)-Lefetamine (hydrochloride) in this particular model were not found in the provided search results.
In Vitro Models for Pain Assessment (e.g., Guinea Pig Ileum Contraction)
The guinea pig ileum preparation is a valuable in vitro model for studying the activity of opioid-like compounds. nih.govnih.gov Electrical stimulation of the ileum causes muscle contraction, which can be inhibited by opioid agonists. This inhibition is a measure of the compound's opioid activity.
Experimental results have shown that lefetamine induces a naloxone-reversible inhibition of the contractile response of the guinea pig ileum to electric field stimulation. nih.gov This finding provides further evidence for the opiate-like activity of lefetamine and suggests a direct interaction with opioid receptors in the peripheral nervous system. nih.gov
Investigation of Anti-inflammatory Activity
In addition to its analgesic properties, lefetamine has been investigated for its potential anti-inflammatory effects.
Characterization of Central Nervous System Physiological Effects
The effects of lefetamine on the central nervous system (CNS) have been a key area of investigation. Animal studies have revealed that lefetamine induces changes in electroencephalogram (EEG) activity and affects the oxygen consumption of nervous tissue. ncats.io In mice, a dose of 50 mg/kg was found to cause motor hyperactivity, an effect that was abolished by naloxone, suggesting opioid receptor involvement. nih.gov Furthermore, displacement studies have shown that lefetamine competes with known opiates for binding sites, although with a lower affinity than morphine. nih.gov The observation that the displacing capacity of lefetamine is reduced in the presence of sodium ions further supports its classification as an opioid agonist. nih.gov It is suggested that lefetamine may act as an opioid partial agonist. ncats.iowikipedia.orgnih.gov
Table 2: Central Nervous System Effects of Lefetamine in Animal Models
| Species | Lefetamine Dose | Observed Effect | Naloxone Reversibility |
|---|---|---|---|
| Mice | 50 mg/kg | Motor hyperactivity nih.gov | Yes nih.gov |
Electrophysiological Activity (e.g., EEG)
Electroencephalographic (EEG) studies conducted in rat models have demonstrated that (+/-)-Lefetamine (hydrochloride) induces dose-dependent changes in brain wave activity. Specifically, administration of the compound is associated with an increase in both theta (θ) and delta (δ) wave activity. These alterations in EEG patterns are correlated with observations of sedation and analgesia in the animal subjects.
Table 1: Effects of (+/-)-Lefetamine (hydrochloride) on EEG Activity in Rats
| EEG Wave Type | Observed Effect | Correlated Behavioral State |
|---|---|---|
| Theta (θ) (4–8 Hz) | Dose-dependent increase | Sedation and Analgesia |
Cerebral Oxygen Consumption
In conjunction with the observed electrophysiological changes, studies in animal models have also investigated the effects of (+/-)-Lefetamine (hydrochloride) on cerebral metabolism. Research findings indicate that the administration of the compound leads to a reduction in cerebral oxygen consumption. This decrease in oxygen utilization by the brain tissue has led to suggestions of a potential neuroprotective capacity for the compound, although this has not been explored in clinical settings.
Table 2: Effects of (+/-)-Lefetamine (hydrochloride) on Cerebral Oxygen Consumption in Animal Models
| Parameter | Observed Effect | Implication |
|---|
Sensorimotor Gating Assessments
Sensorimotor gating is a neurological process that filters out redundant or unnecessary stimuli from the focus of attention. It is often evaluated in animal models using paradigms such as Pre-Pulse Inhibition of Startle (PPI).
Pre-Pulse Inhibition of Startle (PPI) Paradigms
While the 1,2-diarylethylamine class of compounds, to which lefetamine belongs, has been a subject of research in the context of sensorimotor gating, a review of the available scientific literature did not yield specific studies that have evaluated the effects of (+/-)-Lefetamine (hydrochloride) on Pre-Pulse Inhibition of Startle (PPI) in animal models. ljmu.ac.ukresearchgate.netplos.org Therefore, there is no direct data to report on this specific pharmacological aspect for this compound.
Computational and Theoretical Approaches in +/ Lefetamine Hydrochloride Research
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular modeling and docking studies are pivotal in elucidating the binding mechanisms of ligands to their biological targets. For (+/-)-lefetamine, which exhibits opioid-like activity, these studies would primarily focus on its interaction with opioid receptors. nih.gov Experimental evidence demonstrates that the analgesic effects of lefetamine are reversible by naloxone, a classic opioid antagonist, strongly indicating a direct interaction with opioid receptors. nih.gov
While specific molecular docking studies for (+/-)-lefetamine are not extensively reported in the literature, the principles of such studies can be inferred from research on other 1,2-diphenylethylamine (B1359920) derivatives and known opioid ligands. Docking simulations would involve placing the three-dimensional structure of lefetamine into the binding site of an opioid receptor, such as the mu-opioid receptor (MOR), to predict the most likely binding pose and interaction energies. These simulations rely on scoring functions to evaluate the fitness of the ligand within the receptor's binding pocket, considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.
For instance, studies on other NMDA receptor antagonists with a 1,2-diphenylethylamine core have utilized molecular modeling to define a pharmacophore, which describes the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net Similar approaches could be applied to lefetamine to understand its opioid receptor interactions. The presence of the two phenyl rings and the tertiary amine in lefetamine's structure are key features that would be expected to form critical interactions within the opioid receptor binding site. It is hypothesized that one of the phenyl groups may mimic the phenol (B47542) group of morphine, a critical component for its analgesic activity, while the tertiary amine would likely form an ionic interaction with an acidic residue in the receptor, a common feature for many opioid ligands.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. vu.nl By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent and selective molecules.
Although no specific QSAR studies have been published for (+/-)-lefetamine, the principles of QSAR are highly relevant to understanding its pharmacological properties and for the rational design of novel analogs. A QSAR study on lefetamine and its derivatives would involve several key steps:
Data Set Compilation: A series of lefetamine analogs with measured biological activities (e.g., analgesic potency, receptor binding affinity) would be required.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Structure-activity relationship (SAR) studies of related compounds, such as fentanyl analogs, have demonstrated the importance of specific structural features for opioid activity. For example, modifications to the N-acyl group or substitutions on the piperidine (B6355638) ring of fentanyl can dramatically alter its potency and duration of action. nih.govnih.gov Similarly, SAR studies on 1,2-diphenylethylamine derivatives have shown that the nature and position of substituents on the phenyl rings and the nitrogen atom can significantly influence their activity at NMDA receptors. researchgate.net These findings suggest that similar modifications to the lefetamine scaffold would likely have a profound impact on its opioid receptor activity.
In Silico Prediction of Pharmacological Profiles and Metabolic Pathways
In silico methods are increasingly used to predict the broader pharmacological profile and metabolic fate of drug candidates, helping to identify potential off-target effects and drug-drug interactions early in the development process. nih.govnih.gov
Pharmacological Profiling: Computational screening of (+/-)-lefetamine against a panel of known biological targets can provide a preliminary assessment of its potential for off-target activities. This involves using docking or pharmacophore-based methods to predict the likelihood of lefetamine binding to various receptors, ion channels, and enzymes. Such an analysis could help to explain some of the compound's known side effects or identify new therapeutic opportunities. Given its structural similarity to other psychoactive compounds, in silico profiling could investigate its potential interactions with monoamine transporters (for dopamine (B1211576), norepinephrine, and serotonin) and other central nervous system targets. researchgate.net
Metabolic Pathways: The metabolism of (+/-)-lefetamine has been investigated, and several key metabolic pathways have been identified. nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.comnih.gov These experimental findings can be complemented and rationalized by in silico metabolic prediction tools. These tools typically use rule-based systems or machine learning models to predict the most likely sites of metabolism on a molecule and the resulting metabolites.
For lefetamine, the primary metabolic transformations are predicted and have been shown to involve:
N-dealkylation: The removal of one or both methyl groups from the tertiary amine to form nor-lefetamine and bis-nor-lefetamine.
Hydroxylation: The addition of hydroxyl groups to the phenyl rings.
N-oxidation: The formation of an N-oxide metabolite.
Conjugation: The resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govresearchgate.net
A study on the metabolism of lefetamine and its N-ethyl and N-isopropyl analogs (NEDPA and NPDPA) confirmed these pathways and identified several metabolites in rat urine. nih.govnih.gov
Predicted and Identified Metabolites of (+/-)-Lefetamine
| Metabolic Reaction | Metabolite Name | Predicted/Identified | Reference(s) |
|---|---|---|---|
| N-Demethylation | Nor-lefetamine | Identified | nih.gov |
| N-Demethylation | Bis-nor-lefetamine | Identified | nih.gov |
| N-Oxidation | Lefetamine N-oxide | Predicted/Identified | nih.gov |
| Phenyl Ring Hydroxylation | Hydroxy-lefetamine | Identified | nih.gov |
| Phenyl Ring Hydroxylation | Di-hydroxy-lefetamine | Identified | nih.gov |
| Combination | Nor-hydroxy-lefetamine | Identified | nih.gov |
| Combination | Bis-nor-hydroxy-lefetamine | Identified | nih.gov |
Computational Chemistry for Conformational Analysis
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Computational chemistry provides powerful methods for exploring the conformational landscape of a molecule and identifying its most stable, low-energy conformations.
While specific conformational analysis studies on lefetamine are scarce, research on the structurally related 1,2-diphenylethylamine and other phenethylamines provides valuable insights. wikipedia.orgnih.govnist.gov For example, studies on 2-phenylethylamine have shown that it can adopt both folded (gauche) and extended (anti) conformations, with the folded form being stabilized by an intramolecular interaction between the amino group and the phenyl ring. rsc.org
In the case of 1,2-diphenylethylamine derivatives, NMR spectroscopy has indicated that the phenyl residues often prefer an anti-periplanar conformation, pointing in opposite directions, although free rotation around the central ethane (B1197151) bond is possible. researchgate.net Computational methods, such as density functional theory (DFT) calculations, can be used to calculate the relative energies of different conformations and predict the most populated states in solution. This information is critical for developing accurate pharmacophore models and for performing meaningful molecular docking studies, as the bioactive conformation (the shape the molecule adopts when bound to the receptor) may not be the lowest energy conformation in solution.
Future Directions and Emerging Research Avenues for +/ Lefetamine Hydrochloride
Exploration of Novel Pharmacological Targets and Mechanisms of Action
Initial research identified lefetamine as a partial agonist at mu-opioid receptors. ncats.ionih.gov However, its stimulant effects suggest a more complex mechanism of action likely involving other neurotransmitter systems. wikipedia.orgchemeurope.com Studies have shown that lefetamine can induce a dose-dependent excitation that is not reversible by the opioid antagonist naloxone, indicating a non-opioid mediated excitatory effect. nih.gov Conversely, its inhibitory and anti-glutamate effects are reversed by naloxone, suggesting these actions are mediated by an opioid mechanism. nih.gov This dual effect on neuronal firing highlights the need to explore other potential targets.
Future investigations should aim to elucidate the full spectrum of lefetamine's receptor binding profile. This includes a comprehensive screening against a wide array of central nervous system receptors, ion channels, and transporters. Given its phenethylamine (B48288) structure, exploring its interaction with dopamine (B1211576), norepinephrine, and serotonin (B10506) reuptake transporters is a logical next step. chemeurope.commdpi.com Furthermore, its reported NMDA antagonist effects warrant more detailed investigation, as this could contribute to both its analgesic and psychoactive properties. chemeurope.comnih.gov Understanding these additional targets is crucial for a complete picture of its pharmacological effects and for identifying new therapeutic applications.
Rational Design and Synthesis of Advanced Lefetamine Analogues with Improved Selectivity
The development of lefetamine analogues with improved selectivity is a key area for future research. The goal is to separate the desired analgesic effects from the undesirable abuse liability and neurotoxic properties. wikipedia.orgnih.gov Early research into pyrrole (B145914) analogues of lefetamine showed promise, with some compounds exhibiting comparable analgesic effects to the parent drug but without the associated neurotoxicity. nih.gov
Rational drug design, a process that relies on the knowledge of a biological target's structure, can guide the synthesis of more selective molecules. beilstein-journals.orgmdpi.com By modifying the core lefetamine structure, researchers aim to enhance affinity for specific opioid receptor subtypes or to introduce novel interactions with other analgesic targets while minimizing off-target effects. For instance, structural modifications such as shifting the basic group from the alkyl chain to the vicinal phenyl ring have resulted in derivatives with strong anti-visceral pain activity without the physical dependence liability. nih.gov
Future efforts in this area will likely involve the creation of focused libraries of lefetamine analogues. These libraries can be designed to systematically explore the impact of various structural modifications on receptor binding and functional activity. High-throughput screening methods can then be employed to rapidly identify lead compounds with optimized pharmacological profiles.
Table 1: Examples of Lefetamine Analogues and their Reported Activities
| Analogue | Structural Modification | Reported Pharmacological Activity | Reference |
| Pyrrylphenylethanones | Replacement of a phenyl ring with a pyrrole ring | Analgesic effects comparable to lefetamine, devoid of neurotoxic properties. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| o-Morpholinomethyl derivatives | Shifting the basic group to the vicinal phenyl ring and changing the N-substitution to a morpholinomethyl group. | Strong anti-visceral chemical antinociception without thermal antinociception or physical dependence liability. nih.gov | nih.gov |
| Diethylaminomethyl derivatives | Introduction of a diethylaminomethyl group. | Significant increase in anti-visceral chemical antinociception and remarkable local anesthetic properties. nih.gov | nih.gov |
| N-ethyl-1,2-diphenylethylamine (NEDPA) | N-ethyl substitution instead of N,N-dimethyl. | Designer drug with stimulant effects. sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |
| N-iso-propyl-1,2-diphenylethylamine (NPDPA) | N-iso-propyl substitution instead of N,N-dimethyl. | Designer drug with stimulant effects. sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |
Development of Integrated Multi-Omics Approaches for Mechanistic Insights
To gain a more holistic understanding of lefetamine's effects, future research can benefit from the application of integrated multi-omics approaches. jci.orgmdpi.comnih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the molecular changes induced by a drug. nih.govmdpi.com By simultaneously examining changes in gene expression, protein levels, and metabolic pathways, researchers can uncover novel mechanisms of action and identify potential biomarkers of efficacy and toxicity. nih.gov
For instance, transcriptomic analysis of neuronal cells treated with lefetamine could reveal changes in the expression of genes related to opioid signaling, dopamine transport, and neuroinflammation. Proteomic analysis could then identify the specific proteins whose levels are altered, providing a more direct link to cellular function. Metabolomic studies could further elucidate the downstream effects on cellular metabolism. Integrating these different "omics" datasets can provide a comprehensive picture of the cellular response to lefetamine, potentially revealing previously unknown pathways and targets. mdpi.com
Application of Advanced Computational Methods for Deeper Predictive Understanding
Advanced computational methods are becoming increasingly indispensable in drug discovery and development. beilstein-journals.orgnih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecular interactions of lefetamine and its analogues. beilstein-journals.orgwiley.com
Molecular docking studies can predict the binding poses of lefetamine and its derivatives within the active sites of various receptors, helping to explain their affinity and selectivity. beilstein-journals.orgfda.gov Molecular dynamics simulations can then be used to study the dynamic behavior of these ligand-receptor complexes over time, providing a more detailed understanding of the binding process. fda.gov QSAR modeling can establish a mathematical relationship between the chemical structure of the analogues and their biological activity, enabling the prediction of the potency of novel compounds before they are synthesized. nih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. quantumzeitgeist.com
Comprehensive Investigation of Stereoisomer-Specific Pharmacological Profiles
Lefetamine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-lefetamine and (-)-lefetamine. nih.gov It is well-established that the pharmacological activity of chiral drugs can differ significantly between their enantiomers. biomedgrid.com Early research indicated that the l-isomer (levo-lefetamine) possesses weak analgesic action comparable to codeine, while the d-isomer (dextro-lefetamine) lacks this activity and can induce seizures in rats. wikipedia.org
A comprehensive investigation into the stereoisomer-specific pharmacological profiles of lefetamine is crucial. This would involve separating the racemic mixture into its individual enantiomers and characterizing their binding affinities and functional activities at various receptors. This research could reveal that one enantiomer is primarily responsible for the therapeutic effects, while the other contributes more to the adverse effects. Such findings would have significant implications for drug development, potentially leading to the development of a single-enantiomer drug with an improved therapeutic index. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
